molecular formula C15H19N3O3S B2412816 ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate CAS No. 2034352-95-7

ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate

Cat. No. B2412816
M. Wt: 321.4
InChI Key: WSKJEYPDFTYKIN-UHFFFAOYSA-N
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Description

“Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of pyrazole compounds, such as the one , often involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .

Scientific Research Applications

Heterocyclic Synthesis

Heterocyclic Compounds Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to the compound , have been prepared and their reactivity towards various active methylene reagents has been studied. This reactivity leads to the formation of pyran, pyridine, and pyridazine derivatives, indicating a versatile approach to heterocyclic synthesis (Mohareb et al., 2004).

Coordination Polymers

Metal Coordination Polymers

The synthesis and structural diversity of d^10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, have been explored. These studies have yielded chiral and achiral coordination polymers with potential applications in materials science (Cheng et al., 2017).

Molecular Electronics and Fluorescence

DFT Study and Bioactivity

Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a compound structurally similar to the one , has been synthesized and analyzed for its purity and structure through various spectroscopic methods. Its crystal structure was determined, and the molecule was studied using density functional theory (DFT) calculations to provide insights into physical and chemical properties, which could have implications in molecular electronics and fluorescence (Zhao & Wang, 2023).

Corrosion Inhibition

Industrial Applications

Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been prepared and characterized for their corrosion inhibition properties on mild steel, useful for industrial pickling processes. This research signifies the potential of such compounds in corrosion prevention (Dohare et al., 2017).

Future Directions

The future directions for “ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate” and similar compounds could involve their use as a precursor structure for further design of pesticides . This is suggested due to their potent fungicidal and insecticidal activities .

properties

IUPAC Name

ethyl 3-methyl-5-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-6-21-15(20)13-8(2)7-11(22-13)16-14(19)12-9(3)17-18(5)10(12)4/h7H,6H2,1-5H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKJEYPDFTYKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N(N=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate

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